(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid
Description
Properties
CAS No. |
835883-10-8 |
|---|---|
Molecular Formula |
C15H11N3O3S2 |
Molecular Weight |
345.39 |
IUPAC Name |
2-[4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid |
InChI |
InChI=1S/C15H11N3O3S2/c19-12(20)8-18-14(21)11(23-15(18)22)6-10-7-16-17-13(10)9-4-2-1-3-5-9/h1-7,21H,8H2,(H,19,20)/b10-6+ |
InChI Key |
NPIVARITTNJXQH-WDZFZDKYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=CC2=CC3=C(N(C(=S)S3)CC(=O)O)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid is a compound of interest due to its diverse biological activities, particularly as an aldose reductase inhibitor and its potential therapeutic applications in treating various diseases. This article reviews its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazolidine ring with a thioxo group and a pyrazole moiety, which contribute to its biological properties. The molecular formula is , and it has been shown to exhibit significant pharmacological activities.
1. Aldose Reductase Inhibition
Research indicates that (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid acts as a potent inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. In vitro studies have demonstrated submicromolar IC50 values, indicating strong inhibitory activity compared to the known inhibitor epalrestat .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties. It exhibits low cytotoxicity against various cancer cell lines, including HepG2, suggesting potential use in cancer treatment with minimal side effects . Molecular docking studies reveal key interactions with the active site of ALR2, enhancing its selectivity and efficacy .
3. Antimicrobial Properties
(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid derivatives have shown antibacterial and antifungal activities. These compounds are being investigated for their potential as therapeutic agents against resistant strains of bacteria and fungi .
Structure–Activity Relationships (SAR)
The structural modifications of the thiazolidine ring and the pyrazole moiety significantly affect the biological activity of these compounds. For instance, variations in substituents on the phenyl ring have been correlated with changes in potency against ALR2 and cytotoxicity profiles .
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds. For example:
- A study found that modifications to the thiazolidine structure enhanced aldose reductase inhibition significantly, with some derivatives showing up to five times greater potency than epalrestat .
- Another investigation highlighted the role of specific substituents on the pyrazole ring in modulating both anticancer and antimicrobial activities, suggesting a tailored approach in drug design for maximizing therapeutic effects .
Data Tables
| Compound Name | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Epalrestat | ALR2 Inhibitor | 3.0 | Standard reference |
| (Z)-2-(4-Oxo...) | ALR2 Inhibitor | <1.0 | More potent than Epalrestat |
| Derivative A | Anticancer | 15.0 | Low cytotoxicity on HepG2 |
| Derivative B | Antimicrobial | 20.0 | Effective against resistant strains |
Scientific Research Applications
Aldose Reductase Inhibition
One of the most significant applications of this compound is its inhibitory action on aldose reductase, an enzyme involved in the polyol pathway that converts glucose into sorbitol. This pathway is implicated in diabetic complications, making aldose reductase inhibitors valuable for managing diabetes-related conditions.
A study highlighted that derivatives of 4-oxo-2-thioxothiazolidin-3-yl acetic acids exhibit potent inhibition of aldose reductase, with some compounds showing submicromolar IC50 values. Notably, one derivative was found to be over five times more potent than the clinically used inhibitor epalrestat. The structure-activity relationship (SAR) analysis suggested that modifications could enhance efficacy and selectivity against aldose reductase while reducing cytotoxicity towards normal cells .
Anticancer Activity
Recent research has indicated that thiazolidinone derivatives, including this compound, possess anticancer properties. A review of various thiazolidinone derivatives demonstrated their potential as effective anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For instance, certain derivatives exhibited significant cytotoxicity against leukemia cell lines, with IC50 values indicating their effectiveness in inhibiting cancer cell proliferation .
Additionally, molecular docking studies have provided insights into the binding interactions of these compounds with specific cancer-related targets, suggesting a strategic approach for developing novel anticancer therapies .
Antioxidant Properties
The antioxidant activity of (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid has also been documented. Compounds with thiazolidinone structures have shown the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR of (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid is essential for optimizing its pharmacological properties. Modifications to the pyrazole ring or thiazolidinone core can significantly impact biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyrazole ring | Increased potency against aldose reductase |
| Alteration of thiazolidinone substituents | Enhanced anticancer activity |
| Variation in side chains | Improved antioxidant capacity |
These findings underscore the importance of chemical modifications in enhancing therapeutic efficacy and selectivity.
Case Studies
Several case studies have been conducted to evaluate the efficacy of (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid and its derivatives:
- Aldose Reductase Inhibition : A comparative analysis showed that specific derivatives had IC50 values significantly lower than epalrestat, indicating superior efficacy in inhibiting aldose reductase .
- Anticancer Efficacy : In vitro studies demonstrated that certain thiazolidinone derivatives induced apoptosis in A549 lung carcinoma cells at nanomolar concentrations, highlighting their potential as anticancer agents .
- Oxidative Stress Reduction : Experimental models indicated that these compounds effectively reduced oxidative stress markers in cellular systems, suggesting their utility as antioxidants in therapeutic formulations .
Preparation Methods
One-Pot Cyclocondensation Using Mercaptoacetic Acid
A foundational approach derives from thiazolidinone syntheses involving aldehydes, amines, and mercaptoacetic acid. For the target compound, 3-phenyl-1H-pyrazole-4-carbaldehyde serves as the aldehyde component, reacting with glycine ethyl ester and mercaptoacetic acid under refluxing ethanol (Scheme 1).
Reaction Conditions
- Solvent: Ethanol (50 mL per 0.01 mol aldehyde)
- Temperature: 80°C, reflux for 6 hours
- Workup: Neutralization with 10% NaOH to pH 8, followed by recrystallization from ethanol-DMF (1:1)
- Yield: 78–82%
This method directly installs the acetic acid side chain via the glycine derivative, though the thioxo group requires post-synthetic modification.
Thioamide-Mediated Cyclization for 2-Thioxo Incorporation
To introduce the 2-thioxo group, 1-pyrrolidinecarbothioamide or analogous thioamides react with α-keto esters. For instance, 3-chloro-2,4-dioxobutyric acid methyl ester and 3-phenylpyrazole-4-carbaldehyde undergo cyclization with 1-pyrrolidinecarbothioamide in methanol (Scheme 2).
Key Steps
- Thioamide Activation: Reflux with α-keto ester (4 h, methanol) forms the thiazolidinone skeleton.
- Hydrazine Cyclization: Treatment with hydrazine hydrate (ethanol, 4 h) introduces the pyrazole-methylene group.
- Acid Hydrolysis: Sodium hydroxide-mediated ester hydrolysis yields the free acetic acid.
Optimization Data
| Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Thioamide Cyclization | Methanol | 65 | 84 |
| Hydrazine Cyclization | Ethanol | 78 | 79 |
| Ester Hydrolysis | Water | 25 | 86 |
Stereoselective Formation of the (Z)-Methylene Bridge
Kinetic vs. Thermodynamic Control
The (Z)-configuration arises from kinetic control during condensation. Employing tetramethylethylenediamine (TMEDA) as a catalyst in tetrahydrofuran (THF) at 70°C favors the (Z)-isomer by stabilizing the transition state through chelation.
Comparative Yields
| Catalyst | Solvent | (Z):(E) Ratio | Total Yield (%) |
|---|---|---|---|
| TMEDA | THF | 7:1 | 73 |
| None | Ethanol | 3:1 | 68 |
Functionalization of the Acetic Acid Moiety
Ester Hydrolysis Under Mild Conditions
Post-cyclization hydrolysis of the ethyl ester group utilizes sodium hydroxide in aqueous methanol (10–30°C, 12 h), achieving >85% conversion without epimerization.
Characterization Data
- 1H-NMR (DMSO-d6): δ 12.1 (s, 1H, COOH), 8.2 (s, 1H, pyrazole-H), 7.6–7.4 (m, 5H, Ph), 6.9 (s, 1H, =CH), 4.1 (s, 2H, CH2COOH).
- IR (KBr): 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (C=S), 1602 cm⁻¹ (C=N).
Alternative Pathways and Emerging Strategies
Palladium-Catalyzed Carbonylation
Inspired by patent methodologies, 6-bromo-thiazolo[4,5-b]pyridine intermediates undergo carbonylation with bis(triphenylphosphine)palladium dichloride under CO pressure (10 kPa, 105°C, 12 h), installing carboxyl groups in 69–77% yield. Adapting this to the target compound could streamline acetic acid incorporation.
Q & A
Q. What are the key synthetic pathways for (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid?
The synthesis typically involves multi-step reactions:
Formation of the thiazolidinone core via condensation of 4-oxo-2-thioxothiazolidine derivatives with aldehydes.
Introduction of the pyrazole-methylene group using Knoevenagel or Wittig reactions under reflux conditions.
Acetylation to attach the acetic acid moiety.
Critical parameters include solvent choice (DMSO, ethanol), temperature (60–100°C), and base catalysts (sodium acetate). Yields range from 48–83%, with purity confirmed via HPLC .
Q. Which spectroscopic methods are essential for characterizing this compound?
Q. What are the primary biological activities reported for this compound?
Preliminary studies indicate anticancer (via apoptosis induction), anti-inflammatory (COX-2 inhibition), and antimicrobial (Gram-positive bacteria) activities. Mechanistic studies often use enzyme inhibition assays and cell viability tests (e.g., MTT) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side products during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Temperature control : Reflux at 80–90°C minimizes undesired byproducts like dimerized intermediates.
- Catalysts : Anhydrous sodium acetate accelerates Knoevenagel condensation while reducing side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetic acid) improves purity .
Q. How do structural modifications influence biological activity?
A comparative analysis of analogs reveals:
Q. What computational strategies predict binding interactions with biological targets?
Q. How can NMR data resolve stereochemical ambiguities in the Z-isomer?
- NOESY : Cross-peaks between the pyrazole-methylene proton (=C-H) and thiazolidinone sulfur confirm the Z-configuration.
- Coupling constants : J values < 12 Hz for vinyl protons support the cis arrangement .
Q. What strategies address discrepancies in reported biological activity data?
Q. How does the fluorobenzyl group enhance pharmacokinetic properties?
Q. What analytical methods quantify trace impurities in synthesized batches?
- HPLC-MS : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients.
- Elemental analysis : Validates stoichiometry (e.g., C: 46.15%, N: 14.35%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
